Allyl acrylate

Vue d'ensemble

Description

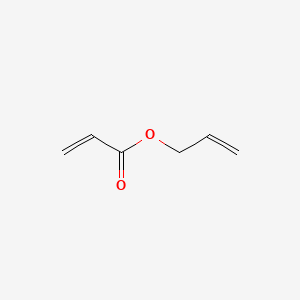

Allyl acrylate is an organic compound with the chemical formula C6H8O2. It is an ester formed from acrylic acid and allyl alcohol. This compound is known for its use in the production of polymers and copolymers, which are utilized in various industrial applications such as adhesives, coatings, and sealants. This compound is a colorless liquid with a pungent odor and is slightly soluble in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl acrylate can be synthesized through the esterification of acrylic acid with allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back into the liquid phase. The reaction can be represented as follows:

Acrylic Acid+Allyl Alcohol→Allyl Acrylate+Water

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors. This method allows for the efficient production of the compound by maintaining a constant flow of reactants and products. The use of immobilized enzymes, such as lipase B from Candida antarctica, has also been explored for the production of this compound in a solvent-free system .

Analyse Des Réactions Chimiques

Types of Reactions: Allyl acrylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form acrylic acid and other oxidation products.

Reduction: Reduction of this compound can yield allyl alcohol and other reduced products.

Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Acrylic acid, carbon dioxide, and water.

Reduction: Allyl alcohol and other reduced derivatives.

Substitution: Allyl-substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Polymer Science

Allyl acrylate serves as a key monomer in the synthesis of various polymers. Its structure features both an acrylate group and an allyl group, which allows for unique polymerization behaviors, including crosslinking capabilities.

Free Radical Polymerization

Research indicates that this compound undergoes free radical polymerization effectively, leading to the formation of crosslinked networks even at low conversion rates. This is attributed to the presence of two reactive double bonds: a highly reactive C=C double bond in the acrylate and a less reactive C=C double bond in the allyl group .

Table 1: Properties of Polymers Derived from this compound

| Property | Description |

|---|---|

| Reactivity | High due to dual double bonds |

| Crosslinking potential | Significant even at low conversions |

| Solubility | Can be controlled via polymerization |

| Applications | Coatings, adhesives, and biomedical uses |

Coatings and Adhesives

This compound is frequently used in the formulation of pressure-sensitive adhesives (PSAs) and coatings. Its ability to crosslink enhances the durability and performance of these materials under various conditions .

Case Study: Pressure-Sensitive Adhesives

- Objective : To develop high-performance PSAs.

- Method : Crosslinking with this compound derivatives.

- Outcome : Improved adhesion properties and thermal stability.

Biomedical Applications

This compound has found increasing applications in the biomedical field, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

The incorporation of this compound into polymer matrices allows for controlled drug release profiles. The ability to modify the polymer structure post-synthesis enables tailoring of drug release rates based on the specific therapeutic needs .

Table 2: Applications of this compound in Drug Delivery

| Application | Description |

|---|---|

| Drug encapsulation | Used in forming biocompatible carriers |

| Controlled release | Modifications allow for tailored release |

| Antimicrobial coatings | Effective against bacterial growth |

Dental Applications

This compound is utilized in dental materials for cavity restoration due to its favorable mechanical properties and biocompatibility. Thiol-ene formulations incorporating this compound provide excellent adhesion and durability .

Industrial Applications

Beyond its use in polymers and biomedicine, this compound has diverse industrial applications.

Electronics and Electrical Engineering

This compound-based resins are employed in high-voltage electrical components due to their excellent electrical insulation properties .

UV-Cured Inks and Coatings

The compound is also used in UV-cured inks and coatings, where its rapid curing capability enhances production efficiency while providing durable finishes .

Mécanisme D'action

The mechanism of action of allyl acrylate involves its ability to undergo polymerization reactions. The double bonds in the acrylate group allow for the formation of long polymer chains through free radical polymerization. This process involves the initiation, propagation, and termination steps, where free radicals react with the double bonds to form polymer chains. The molecular targets and pathways involved in these reactions include the formation of carbon-carbon bonds and the stabilization of free radicals .

Comparaison Avec Des Composés Similaires

Methyl Acrylate: Similar to allyl acrylate but with a methyl group instead of an allyl group. It is used in the production of polymers and copolymers.

Ethyl Acrylate: Contains an ethyl group and is used in the production of adhesives, coatings, and textiles.

Butyl Acrylate: Contains a butyl group and is used in the production of paints, coatings, and sealants.

Uniqueness of this compound: this compound is unique due to its ability to form cross-linked polymers with enhanced mechanical properties. The presence of the allyl group allows for additional reactivity, making it suitable for applications requiring high-performance materials .

Activité Biologique

Allyl acrylate (AA) is a versatile compound widely used in various applications, including polymer production and biomedical fields. Its biological activity is of particular interest due to its potential implications in drug delivery, tissue engineering, and antifouling applications. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is an ester derived from acrylic acid and allyl alcohol. It possesses two reactive double bonds: one in the acrylate group and another in the allyl group. This unique structure allows for various polymerization reactions, leading to the formation of cross-linked networks that can be tailored for specific applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including the Tischenko reaction involving acrolein and aluminum alcoholates, which has shown promising yields under controlled conditions . The compound can also be produced via free radical polymerization or copolymerization with other acrylates .

1. Cytotoxicity and Cell Viability

Research indicates that this compound exhibits low cytotoxicity, making it suitable for biomedical applications. In studies involving various cell lines, this compound-based polymers demonstrated significant cell viability, with some formulations exceeding 100% viability due to their pro-regenerative properties .

Table 1: Cytotoxicity Results of this compound Polymers

| Polymer Type | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| Poly(acrylic acid-co-AA) | HeLa | >100 | Enhanced cell viability observed |

| PGlCL-NAC | L929 fibroblasts | 80-90 | Strong interaction with cell membranes |

| Control (untreated) | All cell lines | 100 | Baseline for comparison |

2. Antimicrobial Activity

This compound-based coatings have been shown to possess broad-spectrum antimicrobial properties. For example, coatings developed from this compound exhibited significant activity against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Pseudomonas aeruginosa), as well as fungi .

Case Study: Antimicrobial Coatings

A study demonstrated that poly(this compound) coatings effectively reduced biofilm formation on surfaces exposed to bacterial cultures. The coatings were found to be reusable and maintained their antimicrobial efficacy over multiple cycles .

Applications in Drug Delivery and Tissue Engineering

This compound's reactivity allows it to form hydrogels that can encapsulate drugs for controlled release. Research has shown that copolymers containing this compound can continuously release active substances, making them suitable for drug delivery systems .

3. Drug Release Profiles

The release profiles of drugs from this compound-based hydrogels were evaluated using various models:

Table 2: Drug Release Profiles from this compound Hydrogels

| Hydrogel Composition | Drug Type | Release Rate (%) | Time Point (hours) |

|---|---|---|---|

| Poly(acrylic acid-co-AA) | Dexamethasone | 45 | 24 |

| PGlCL-NAC | Curcumin | 60 | 48 |

| Control (plain hydrogel) | None | 0 | - |

Q & A

Basic Research Questions

Q. What are the common methods for synthesizing allyl acrylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of acrylic acid with allyl alcohol, catalyzed by acid conditions (e.g., sulfuric acid) . Phase-transfer catalysis (PTC) is another method, where kinetic studies show optimal yields at 65°C with tetrabutylammonium bromide as a catalyst (Fig. 1 in ). Key factors affecting yield include temperature, catalyst concentration, and reactant molar ratios. For reproducible synthesis, ensure rigorous removal of water to prevent hydrolysis and monitor reaction progress via gas chromatography or FTIR.

Q. How does the presence of stabilizers like MEHQ impact this compound storage and experimental reproducibility?

this compound is stabilized with inhibitors such as 4-methoxyphenol (MEHQ, ~1000 ppm) to prevent premature polymerization during storage . Researchers must account for residual stabilizers in kinetic studies, as MEHQ can scavenge free radicals and alter polymerization rates. Prior to use, purify this compound via inhibitor-removal techniques (e.g., column chromatography) if radical-inhibiting effects interfere with reactivity .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

this compound is flammable (flash point: 32°C) and a respiratory irritant. Use tight-sealing safety goggles, nitrile gloves, and fume hoods to minimize exposure . For large-scale reactions, implement explosion-proof equipment due to its low auto-ignition temperature. Store under inert gas (N₂/Ar) at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How does this compound’s copolymerization behavior differ from allyl methacrylate in gradient copolymers?

this compound (AA) exhibits distinct reactivity ratios compared to allyl methacrylate (AMA). In copolymerization with butyl acrylate (BA), AA has reactivity ratios of r₁ = 2.58 ± 0.37 (AA) and r₂ = 0.51 ± 0.05 (BA), favoring AA incorporation early in the reaction . This creates gradient copolymers with AA-rich segments. In contrast, AMA’s higher steric hindrance reduces its reactivity, leading to slower incorporation . Methodologically, atom transfer radical polymerization (ATRP) enables precise control over gradient structures, with characterization via size exclusion chromatography (SEC) and NMR .

Q. What experimental strategies optimize this compound’s crosslinking efficiency in radiation-cured polymers?

this compound enhances crosslinking efficiency in polyethylene by reducing the incipient gelation dose from 0.5 μrad (neat PE) to 0.02 μrad (PE + 1% AA) under γ-irradiation . To maximize crosslinking:

- Use this compound as a co-monomer (5–10 wt%) in radical-initiated systems.

- Monitor gel content via Soxhlet extraction and validate with Flory’s gelation theory .

- Compare kinetics with allyl methacrylate, which shows similar efficiency but slower reaction rates due to steric effects .

Q. How can the pendant allyl groups in poly(this compound) be quantitatively analyzed?

The presence of unreacted allyl groups in linear poly(this compound) is confirmed via:

- FTIR : Disappearance of acrylate C=C (~1630 cm⁻¹) and persistence of allyl C=C (~1645 cm⁻¹) .

- Bromination : Post-polymerization bromination of allyl groups, followed by titration or elemental analysis to quantify double bonds .

- Thermal crosslinking : Heating the polymer initiates allyl group crosslinking, observed via dynamic mechanical analysis (DMA) or sol-gel transition studies .

Q. What kinetic models explain this compound’s role in copolymerization with methyl methacrylate (MMA)?

this compound copolymerizes with MMA via a Mayo-Lewis terminal model, with reactivity ratios favoring MMA incorporation (r₁ for MMA ≈ 2.0, r₂ for AA ≈ 0.3) . This results in blocky sequences when initiated anionically. For controlled architectures, use ATRP with CuBr/N,N,N',N",N"-pentamethyldiethylenetriamine (PMDETA) catalyst, and validate composition drift via gradient NMR or SEC-MALS .

Q. How do gradient copolymers of this compound impact glass transition temperature (Tg) profiles?

In allyl methacrylate (AMA)-n-butyl acrylate (BA) gradient copolymers, Tg varies non-linearly with composition due to phase heterogeneity. For this compound-based systems, similar behavior is expected, with Tg tunable via:

- Monomer feed ratio : Higher AA content increases Tg due to rigidity.

- Molecular weight : Higher Mn reduces Tg broadening .

- Characterization : Use differential scanning calorimetry (DSC) with midpoint analysis and compare to Fox or Gordon-Taylor equations .

Q. Methodological Guidelines

Propriétés

IUPAC Name |

prop-2-enyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTECDUFMBMSHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-62-0 | |

| Record name | 2-Propenoic acid, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024438 | |

| Record name | Allyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl acrylate is a clear colorless liquid. (NTP, 1992) | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

252 to 255 °F at 760 mmHg (NTP, 1992) | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

less than 69 °F (NTP, 1992) | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992) | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9441 (NTP, 1992) - Less dense than water; will float | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

999-55-3 | |

| Record name | ALLYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705GA5O3US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.